Rubitecan: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
Rubitecan: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubitecan, a semi-synthetic derivative of camptothecin, is a potent inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription.[1][2][3] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of Rubitecan. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this class of compounds. The guide includes a summary of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of its signaling pathway and experimental workflows.
Chemical Properties and Structure
Rubitecan, also known as 9-nitrocamptothecin, is a yellow, crystalline solid.[4] Its chemical structure is characterized by a pentacyclic ring system, which includes a pyrano-indolizino-quinoline core, a hydroxyl group, and a nitro group at the 9-position.[5] The presence of the nitro group enhances its anti-tumor activity compared to the parent compound, camptothecin.
Physicochemical Properties
A summary of the key physicochemical properties of Rubitecan is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅N₃O₆ | [6] |
| Molecular Weight | 393.35 g/mol | [6] |
| IUPAC Name | (4S)-4-ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | [5] |
| CAS Number | 91421-42-0 | [5] |
| Melting Point | 268 °C | [4] |
| Appearance | Off-white to yellow powder | [4] |
| Solubility | DMSO: 79 mg/mL (200.83 mM) | [2] |
Structural Information
| Identifier | Value | Reference |
| SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5--INVALID-LINK--[O-])N=C4C3=C2)O | [5] |
| InChI | InChI=1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1 | [5] |
Synthesis
The large-scale synthesis of Rubitecan has presented challenges, primarily due to issues with regioselectivity during the nitration of camptothecin.[7] A common synthetic route involves the nitration of 10-hydroxycamptothecin, followed by the removal of the hydroxyl group to yield Rubitecan.[7] Alternative methods include the direct nitration of camptothecin using nitric acid in sulfuric acid.[8]
Experimental Protocol: Synthesis of Rubitecan
This is a generalized protocol based on available literature. Specific reaction conditions and purification methods may vary.
Objective: To synthesize Rubitecan by nitration of camptothecin.
Materials:
-
Camptothecin
-
Nitric acid (fuming)
-
Sulfuric acid (concentrated)
-
Ice
-
Distilled water
-
Ethanol
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
In a round-bottom flask, dissolve camptothecin in concentrated sulfuric acid at 0°C with constant stirring.
-
Slowly add fuming nitric acid to the solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress using TLC.
-
Once the reaction is complete, pour the mixture over crushed ice to precipitate the product.
-
Filter the precipitate, wash with cold distilled water, and then with cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure Rubitecan.
-
Characterize the final product using techniques such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Mechanism of Action
Rubitecan exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme that relaxes supercoiled DNA, a process essential for DNA replication and transcription.[1][3] By binding to the topoisomerase I-DNA complex, Rubitecan prevents the re-ligation of the single-strand breaks created by the enzyme.[5] This leads to the accumulation of these breaks, which ultimately triggers apoptotic cell death.[9]
Signaling Pathway
The inhibition of topoisomerase I by Rubitecan initiates a cascade of cellular events, primarily activating the DNA damage response (DDR) pathway.
Caption: Rubitecan's mechanism of action.
Experimental Protocols
Solubility Determination
The poor aqueous solubility of Rubitecan is a significant challenge for its formulation and oral bioavailability.[10] The following protocol describes a general method for determining its solubility.
Objective: To determine the equilibrium solubility of Rubitecan in a given solvent.
Materials:
-
Rubitecan
-
Selected solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
-
UV detector
Procedure:
-
Add an excess amount of Rubitecan to a known volume of the solvent in a vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of Rubitecan in the diluted supernatant using a validated HPLC-UV method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Stability-Indicating HPLC Method
The lactone ring of camptothecins, including Rubitecan, is susceptible to hydrolysis at physiological pH, leading to an inactive carboxylate form.[1] A stability-indicating HPLC method is crucial to differentiate and quantify the active lactone form from its inactive degradation products.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Rubitecan and its degradation products.
Materials:
-
Rubitecan
-
HPLC grade acetonitrile and water
-
Acids (e.g., phosphoric acid, trifluoroacetic acid) for pH adjustment
-
HPLC system with a diode array detector (DAD) or UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be acidic to stabilize the lactone form) and an organic modifier (e.g., acetonitrile).
-
Standard and Sample Preparation: Prepare stock solutions of Rubitecan in a suitable solvent (e.g., DMSO) and dilute with the mobile phase to create calibration standards and sample solutions.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with the prepared mobile phase.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined from the UV spectrum of Rubitecan (e.g., around 254 nm or 370 nm).
-
Injection Volume: Typically 10-20 µL.
-
-
Forced Degradation Studies: To demonstrate specificity, subject Rubitecan to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation. Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent drug peak.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Caption: Workflow for stability-indicating HPLC analysis.
Preclinical Pharmacokinetic Analysis
Preclinical pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Rubitecan.
Objective: To determine the key pharmacokinetic parameters of Rubitecan in a preclinical model (e.g., mice, dogs).
Materials:
-
Rubitecan formulation for oral or intravenous administration
-
Animal model (e.g., nude mice)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical balance
-
HPLC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a known dose of Rubitecan to the animals via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Sample Extraction: Extract Rubitecan from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Bioanalysis: Quantify the concentration of Rubitecan in the plasma extracts using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for oral administration.
-
Conclusion
Rubitecan remains a compound of significant interest in oncology research due to its potent topoisomerase I inhibitory activity. This guide has provided a comprehensive overview of its chemical properties, structure, and mechanism of action, supplemented with detailed experimental protocols and visualizations to aid researchers in their drug development efforts. A thorough understanding of these fundamental aspects is critical for the rational design of novel formulations, the planning of preclinical and clinical studies, and ultimately, the successful translation of this promising anti-cancer agent into the clinic.
References
- 1. Rubitecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Rubitecan: 9-NC, 9-Nitro-20(S)-camptothecin, 9-nitro-camptothecin, 9-nitrocamptothecin, RFS 2000, RFS2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TOP1 inhibition induces bifurcated JNK/MYC signaling that dictates cancer cell sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rubitecan | C20H15N3O6 | CID 472335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. abap.co.in [abap.co.in]
- 7. Rubitecan - Wikipedia [en.wikipedia.org]
- 8. Rubitecan, 9-Nitrocamptothecin, 9-NC, RFS-2000, Orathecin, Camptogen-药物合成数据库 [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. abap.co.in [abap.co.in]
